2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide
Description
2,3-Dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with two methoxy groups at the 2- and 3-positions. The compound features a propyl linker connecting the benzamide moiety to a pyridazinylpyridine heterocyclic system.
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-28-18-8-3-7-16(20(18)29-2)21(27)23-12-5-13-25-19(26)10-9-17(24-25)15-6-4-11-22-14-15/h3-4,6-11,14H,5,12-13H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIHRHREFMADSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological implications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 298.33 g/mol
- SMILES Notation : CC(C(=O)N(C1=C(C=CC=C1)OC)C2=CC(=N2)C(=O)N(C3=CN=CC=C3)C(=O)N2)
This compound features a complex structure that includes methoxy groups, a benzamide moiety, and a pyridazinone ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which play crucial roles in cellular signaling pathways. This compound may inhibit specific kinases involved in cancer progression and cell proliferation.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, a synthesized derivative exhibited:
- IC50 Values :
- HCC827 Cell Line: 6.26 ± 0.33 μM
- NCI-H358 Cell Line: 6.48 ± 0.11 μM
These results indicate a promising anticancer activity compared to standard chemotherapeutics .
Neuroprotective Effects
Research has also suggested that compounds with similar structures may exhibit neuroprotective effects by inhibiting glycogen synthase kinase 3 (GSK3), a key player in neurodegenerative diseases like Alzheimer's . This inhibition could lead to therapeutic applications in treating cognitive deficits associated with neurodegeneration.
Case Studies
-
Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry evaluated various benzimidazole derivatives, including those structurally related to our compound. The results indicated significant inhibition of cell proliferation in several cancer types, suggesting that modifications to the benzamide structure could enhance activity against specific tumors .
- Neurodegenerative Disease Research :
Comparison with Similar Compounds
Structural Similarities :
- Benzamide Core : Both the target compound and radiopharmaceuticals like [18F]fallypride and [11C]raclopride () share a benzamide backbone, critical for receptor binding .
- Substituent Patterns : [18F]Fallypride contains a 2,3-dimethoxybenzamide group, aligning with the target compound’s methoxy substitutions.
Key Differences :
- Radioactive Labels : [18F]Fallypride and [11C]raclopride are labeled with fluorine-18 and carbon-11, respectively, for positron emission tomography (PET) imaging, whereas the target compound lacks isotopic modification.
- Linker and Heterocycles : The target compound’s pyridazinylpyridine group contrasts with [18F]fallypride’s allyl-pyrrolidinyl moiety, suggesting divergent receptor affinities (e.g., dopamine D2/D3 vs. kinase or protease targets) .
Table 1: Comparison with Radiopharmaceutical Benzamides
Heterocyclic Benzamide Derivatives in Drug Discovery
Compound 127 () :
- Structure : N-Ethyl-2,3-difluoro-N-[(3R,4R)-3-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]benzamide.
- Comparison : The difluoro and thiophene-carbonyl groups in Compound 127 contrast with the target compound’s methoxy and pyridazinylpyridine groups. Fluorine substituents typically enhance metabolic stability and membrane permeability, whereas methoxy groups may improve solubility .
Compound 130 () :
- Structure : N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide.
Table 2: Pharmacokinetic and Structural Insights
Pyridazine-Containing Analogues
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine ():
Preparation Methods
Preparation of 2,3-Dimethoxybenzoic Acid
Method 1: Oxidation of 2,3-Dimethoxybenzaldehyde
- Procedure :
Method 2: Direct Carboxylation
Conversion to Acyl Chloride
- Procedure :
Synthesis of 3-(Pyridin-3-yl)Pyridazin-6(1H)-one
Pyridazinone Core Formation
Method 1: Cyclocondensation of 1,3-Dicarbonyl Derivatives
- Procedure :
Method 2: Bromination and Suzuki Coupling
- Step 1: Bromination :
- Step 2: Suzuki Coupling :
Introduction of the Propylamine Chain
N-Alkylation of Pyridazinone
- Procedure :
Final Amide Coupling
Reaction Conditions
Analytical Characterization
Optimization and Challenges
Key Challenges
- Regioselectivity in Pyridazinone Substitution : Bromination at position 3 requires careful control of stoichiometry.
- Amine Alkylation Efficiency : Excess 3-chloropropylamine and prolonged reaction times improve yields.
- Coupling Side Reactions : Use of anhydrous conditions minimizes hydrolysis of the acyl chloride.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2,3-dimethoxy-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide, and how can they be addressed methodologically?
- Answer: The synthesis involves multi-step reactions, including methoxylation, pyridazine ring formation, and nucleophilic substitution. Key challenges include controlling regioselectivity during pyridazine functionalization and ensuring high yields in the final coupling step. Methodological solutions:
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates in nucleophilic substitutions .
- Optimize reaction temperatures (e.g., 60–80°C for pyridazine ring closure) to minimize side reactions .
- Employ catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings if aryl halides are involved .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy: ¹H/¹³C NMR to verify methoxy groups, pyridazine protons, and benzamide backbone .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the recommended storage conditions to maintain compound stability?
- Answer: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the pyridazinone ring. Lyophilized powders should be protected from light due to the photosensitive pyridine moiety .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s potential kinase inhibition?
- Answer: Focus on modifying key moieties while maintaining the core scaffold:
- Pyridin-3-yl Group: Replace with other heterocycles (e.g., thiophene) to evaluate binding affinity .
- Propyl Linker: Vary chain length or introduce rigidity (e.g., cyclopropane) to assess conformational effects .
- Methoxy Substituents: Replace with electron-withdrawing groups (e.g., nitro) to study electronic effects on activity .
- Assay Design: Use ATP-competitive kinase assays (e.g., TR-FRET) with recombinant kinases (e.g., JAK2 or EGFR) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Answer: Discrepancies may arise from purity, assay conditions, or cell models. Mitigation approaches:
- Purity Validation: Re-analyze batches via HPLC and NMR; impurities >2% can skew results .
- Standardized Assays: Use cell lines with consistent passage numbers and ATP concentrations (e.g., 10 µM for kinase assays) .
- Control Compounds: Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic (PK) properties?
- Answer: Apply in silico tools to predict ADME traits:
- LogP Calculations: Use SwissADME to assess hydrophobicity; target LogP <3 for improved solubility .
- Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp .
- Protein Binding: Molecular docking (AutoDock Vina) to evaluate albumin binding and free fraction .
Data Analysis and Experimental Design
Q. What statistical models are appropriate for analyzing dose-response data in cytotoxicity studies?
- Answer: Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Validate with:
- Goodness-of-Fit: R² >0.95 and Hill slopes between 0.8–1.2 .
- Replicates: Minimum triplicate experiments with error bars representing SEM .
Q. How should researchers design a stability study under physiological conditions?
- Answer: Simulate in vitro conditions:
- pH Variability: Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours .
- Plasma Stability: Use human plasma at 37°C; sample at 0, 1, 4, 8 hours and analyze via LC-MS .
- Degradation Products: Identify by HRMS and compare to synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
